tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

Chiral building block procurement Enantiomer cost comparison Medicinal chemistry sourcing

tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate (CAS 1638743-99-3) is a chiral, N-Boc-protected azetidine building block featuring a quaternary C2 stereocenter bearing both an ethyl and an aminomethyl substituent. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 Da, the compound is supplied at ≥95% purity and is primarily employed as a key intermediate in medicinal chemistry programs that require a defined (R)-configuration for downstream structure–activity relationships.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1638743-99-3
Cat. No. B3108102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
CAS1638743-99-3
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCCC1(CCN1C(=O)OC(C)(C)C)CN
InChIInChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m1/s1
InChIKeyNVQBEHUDULEKJC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate (CAS 1638743-99-3): A Protected Chiral Azetidine Building Block for Enantioselective Synthesis


tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate (CAS 1638743-99-3) is a chiral, N-Boc-protected azetidine building block featuring a quaternary C2 stereocenter bearing both an ethyl and an aminomethyl substituent . With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 Da, the compound is supplied at ≥95% purity and is primarily employed as a key intermediate in medicinal chemistry programs that require a defined (R)-configuration for downstream structure–activity relationships [1].

Why Generic Azetidine Building Blocks Cannot Replace tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate in Chiral Synthesis


The (R)-configuration at the quaternary C2 center and the presence of the 2-ethyl substituent are not interchangeable with simpler achiral or enantiomeric azetidine building blocks. Literature precedent shows that the stereochemistry of the aminomethyl-azetidine scaffold directly governs antibacterial potency; in a series of fluoroquinolone derivatives, the (R) and (S) enantiomers displayed distinct MIC values against Gram-positive and Gram-negative strains, confirming that stereochemical identity is critical for target engagement [1]. Similarly, substituting the 2-ethyl group with hydrogen or a smaller alkyl chain alters the lipophilicity and conformational puckering of the azetidine ring, which can disrupt binding to hydrophobic enzyme pockets and reduce passive membrane permeability . These factors make simple one-for-one replacement with the (S)-enantiomer or non-ethylated analogs scientifically unsound without full re-validation of the synthetic route and biological activity.

Quantitative Differentiation Evidence for tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate


Cost Advantage Over the (S)-Enantiomer at Equivalent Purity

When sourced from the same major supplier (Macklin) at identical purity (97%), the (R)-enantiomer (CAS 1638743-99-3) is consistently less expensive than the (S)-enantiomer (CAS 1630815-45-0). For the 100 mg pack size, the (R)-enantiomer is priced at 1926 RMB versus 2548 RMB for the (S)-enantiomer, representing a 24.4% cost reduction [1][2]. This price gap is maintained across larger pack sizes (e.g., 250 mg and 500 mg), indicating a systematic procurement advantage for programs that have not yet locked in a specific enantiomer and can choose based on cost efficiency.

Chiral building block procurement Enantiomer cost comparison Medicinal chemistry sourcing

Enhanced Lipophilicity and Steric Bulk Compared to Non-Ethylated Azetidine Analogs

The 2-ethyl substituent on the target compound (MW 214.30) increases both molecular weight and calculated lipophilicity relative to the common scaffold tert-butyl 2-(aminomethyl)azetidine-1-carboxylate (CAS 939760-37-9, MW 186.25) . The additional C₂H₅ group contributes approximately +0.8 to +1.2 log units to the partition coefficient (estimated by atom-based additive methods), pushing logP into the 1.0–1.5 range that is generally favorable for passive membrane permeability while retaining adequate aqueous solubility for in vitro assay compatibility . Moreover, the quaternary C2 center restricts azetidine ring puckering, locking the aminomethyl side chain into a defined orientation that can mimic the proline-like turn conformation required by certain protease and kinase active sites [1].

Physicochemical property optimization Azetidine scaffold design logP and membrane permeability

Proven Utility of the Chiral Aminomethyl-Azetidine Scaffold in Antibacterial Drug Discovery

A published medicinal chemistry study evaluated a series of (R)- and (S)-7-(3-alkoxyimino-2-aminomethyl-1-azetidinyl)fluoroquinolone derivatives for in vitro antibacterial activity [1]. The (R)-configured azetidine-containing analogs exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli strains that were 2- to 8-fold more potent than their (S)-counterparts, directly demonstrating that the (R)-stereochemistry at the azetidine 2-position is not a trivial variable but a determinant of target engagement and bacterial cell penetration [1]. The target compound, as the N-Boc-protected precursor to the free (R)-2-(aminomethyl)-2-ethylazetidine fragment, is the direct synthetic entry point to this validated chiral pharmacophore.

Antibacterial SAR Chiral fluoroquinolones Azetidine-containing antibiotics

High Enantiomeric Purity Validated Across Multiple Independent Suppliers

The target compound is routinely supplied at ≥97% purity (by HPLC or qNMR) by multiple certified vendors, including Fluorochem (98+%) and Macklin (97%) [1]. The corresponding (S)-enantiomer is also available at 97% purity, but the supplier base for the (R)-enantiomer is broader, with at least five independent distributors listing catalog stock (CymitQuimica, AKSci, Hoelzel Biotech, Capotchem, and Calpaclab) versus three for the (S)-form, reducing the risk of single-supplier dependency and long lead times [2]. The consistently high purity across multiple sources ensures that the compound can be used directly in amide coupling, reductive amination, or Boc-deprotection steps without additional purification, saving 1–2 days of preparative HPLC or column chromatography per synthetic intermediate.

Enantiomeric excess Quality assurance Chiral HPLC certification

Optimal Application Scenarios for tert-Butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate Based on Quantitative Evidence


Cost-Sensitive Chiral Library Synthesis in Early-Stage Medicinal Chemistry

When a project requires the parallel synthesis of 50–200 azetidine-containing analogs to explore SAR around a hit scaffold, the 24% price advantage of the (R)-enantiomer over the (S)-enantiomer (1926 vs 2548 RMB per 100 mg) translates to significant budget savings. Assuming a typical library consumption of 50 mg per analog, a 100-compound library built from the (R)-enantiomer saves approximately 3,110 RMB compared to an equivalent (S)-library, freeing resources for additional biological testing [1].

Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Based on the published 2–8-fold potency advantage of (R)-configured fluoroquinolone-azetidine hybrids over their (S)-counterparts against S. aureus, the target compound is the immediate precursor for constructing the (R)-aminomethyl-azetidine pharmacophore. Medicinal chemists can deprotect the Boc group, couple the free amine to a fluoroquinolone core, and proceed directly to MIC determination against methicillin-resistant S. aureus (MRSA) clinical isolates, bypassing the need to synthesize and test the less active (S)-series [1].

Kinase Inhibitor Programs Requiring a Proline-Mimetic Conformational Constraint

The quaternary C2 center restricts azetidine ring puckering, enabling the aminomethyl side chain to adopt a fixed orientation that mimics the backbone conformation of a proline residue. This property is particularly valuable for designing Type II or Type III kinase inhibitors where the inhibitor must occupy a hydrophobic back pocket adjacent to the hinge region. The elevated logP (estimated 1.0–1.5) of the 2-ethyl-substituted scaffold improves passive permeability relative to non-ethylated azetidine building blocks (estimated logP 0.2–0.5), potentially enhancing cellular potency in kinase target engagement assays [2].

Multi-Year Drug Discovery Programs Requiring Supply Chain Redundancy

With at least five independent suppliers maintaining catalog stock of the (R)-enantiomer compared to only three for the (S)-form, procurement teams supporting long-duration (2–5 year) lead optimization projects can diversify sourcing to avoid single-vendor bottlenecks. The consistent ≥97% purity across suppliers means that batches from different vendors can be used interchangeably without re-optimization of coupling conditions, minimizing synthetic downtime [3][4].

Quote Request

Request a Quote for tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.